1,2,4-Benzotriazine-3-carboxylic acid
Overview
Description
1,2,4-Benzotriazine-3-carboxylic acid is an important heterocyclic compound that has garnered significant attention in the scientific community. This compound is characterized by its aromatic, fused N-heterocyclic structure, which imparts unique chemical and biological properties. It is widely used in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1,2,4-Benzotriazines are aromatic, fused N-heterocycles that exhibit diverse biological activities . They constitute the key structural element of many biologically active compounds . .
Mode of Action
It is known that 1,2,4-benzotriazines can be transformed into stable benzotriazinyl radicals . These radicals can interact with various biological targets, potentially leading to diverse biological effects.
Biochemical Pathways
The transformation of 1,2,4-benzotriazines into stable benzotriazinyl radicals suggests that they may influence redox reactions and other processes involving radicals .
Result of Action
It is known that 1,2,4-benzotriazines exhibit diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
It is known that 1,2,4-benzotriazines exhibit good thermal stability , suggesting that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
1,2,4-Benzotriazine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and coordination complexes, which can alter the enzyme’s conformation and activity. Additionally, this compound can act as a ligand, binding to metal ions and forming stable complexes that are essential for various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are an important aspect of its biochemical analysis. Over time, this compound can undergo degradation, which may affect its stability and efficacy. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Exposure to extreme pH levels or high temperatures can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxic effects at high doses may include oxidative stress, cellular damage, and disruption of normal metabolic processes. These findings highlight the importance of dosage optimization in experimental settings to ensure the desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it has been shown to interact with dehydrogenases and transferases, affecting the conversion of substrates into products. These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and function. Studies have shown that this compound can accumulate in certain tissues, leading to localized biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Benzotriazine-3-carboxylic acid can be synthesized through several methods. One classical method involves the intramolecular cyclization of N-(2-aminoaryl)benzhydrazides. This process starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines .
Another synthetic pathway involves the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. Further in situ oxidation in the presence of copper(I) ions and oxygen leads to azo compounds, which are then treated with trifluoroacetic acid to produce 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced catalytic systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
1,2,4-Benzotriazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2,4-Benzotriazine-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- 1,2,3-Benzotriazole
- 1,2,4-Triazine
- 1,2,4-Benzotriazine
Properties
IUPAC Name |
1,2,4-benzotriazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYYZEOFAKPJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494599 | |
Record name | 1,2,4-Benzotriazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-51-6 | |
Record name | 1,2,4-Benzotriazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-benzotriazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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